Technical Documentation Center

2-(3-chlorophenyl)-5-methyl-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-chlorophenyl)-5-methyl-1H-imidazole

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 2-(3-chlorophenyl)-5-methyl-1H-imidazole: A Technical Guide

This guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-(3-chlorophenyl)-5-methyl-1H-imidazole. In the absence of a complete, published experimental dataset for this specific mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-(3-chlorophenyl)-5-methyl-1H-imidazole. In the absence of a complete, published experimental dataset for this specific molecule, this document synthesizes information from analogous structures and foundational spectroscopic principles to serve as a predictive reference for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are designed to guide the synthesis, purification, and characterization of this and related heterocyclic compounds.

Introduction and Molecular Structure

2-(3-chlorophenyl)-5-methyl-1H-imidazole belongs to the substituted imidazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Accurate structural elucidation is the cornerstone of any chemical research or drug development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for providing unambiguous structural confirmation.

This guide will detail the predicted spectroscopic signatures of the title compound, providing a robust framework for its identification. The molecular structure and atom numbering scheme used for spectral assignments are presented below.

Caption: Molecular structure of 2-(3-chlorophenyl)-5-methyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the imidazole ring protons, the methyl protons, and the protons of the 3-chlorophenyl ring. The electron-donating methyl group and the electron-withdrawing/anisotropic effects of the chlorophenyl ring will influence the chemical shifts.

Causality Behind Predictions:

  • N-H Proton: The imidazole N-H proton is expected to be a broad singlet at a high chemical shift, often in the range of 12-13 ppm, due to hydrogen bonding and its acidic nature.[1]

  • Imidazole C4-H: This proton is a singlet and its chemical shift is influenced by the adjacent methyl group.

  • Methyl Protons (C5-CH₃): The methyl group protons will appear as a sharp singlet, typically in the range of 2.2-2.4 ppm.

  • Chlorophenyl Protons: The four protons on the 3-chlorophenyl ring will form a complex multiplet system. The proton at the C2' position will be a singlet or a narrow triplet. The proton at C6' will likely be a doublet of doublets. The protons at C4' and C5' will also show complex splitting patterns, appearing in the aromatic region (7.0-8.0 ppm).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
N1-H12.5 - 13.5Broad Singlet1H
C2'-H~7.9Singlet / Triplet (t)1H
C6'-H~7.8Doublet (d)1H
C4'-H, C5'-H7.3 - 7.5Multiplet (m)2H
C4-H~7.1Singlet1H
C5-CH₃~2.3Singlet3H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 9 distinct signals, as the C4' and C5' carbons of the phenyl ring are not equivalent.

Causality Behind Predictions:

  • Imidazole Carbons: The C2 carbon, bonded to two nitrogen atoms and the phenyl ring, will be the most downfield among the imidazole carbons. The C5 carbon, bearing the methyl group, will also be downfield, while the C4 carbon will be more upfield.

  • Phenyl Carbons: The carbon atom attached to the chlorine (C3') will have its chemical shift influenced by the halogen's inductive effect. The carbon attached to the imidazole ring (C1') will also be significantly downfield. Other aromatic carbons typically resonate between 125-135 ppm.[2]

  • Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift, typically between 10-15 ppm.[2]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~145
C5~137
C3' (C-Cl)~134
C1'~131
C4', C5', C6'125 - 130
C2'~124
C4~122
C5-CH₃~13
Experimental Protocol for NMR Spectroscopy

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on solvent signal prep3->acq1 acq2 Shim the magnetic field acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (TMS or residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4

Caption: Standard workflow for acquiring NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of 2-(3-chlorophenyl)-5-methyl-1H-imidazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1]

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

  • Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Causality Behind Predictions:

  • N-H Stretch: The N-H bond of the imidazole ring will exhibit a broad absorption band in the high-frequency region due to hydrogen bonding.[3][4]

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.[4]

  • C=N and C=C Stretches: The double bonds within the imidazole and phenyl rings will produce a series of characteristic sharp peaks in the 1400-1650 cm⁻¹ region.[4]

  • C-Cl Stretch: The carbon-chlorine bond will show a stretching absorption in the fingerprint region.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Imidazole)3100 - 3300Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium, Sharp
C-H Stretch (Aliphatic, -CH₃)2850 - 2960Medium, Sharp
C=N and C=C Stretches (Ring)1450 - 1620Strong-Medium
C-Cl Stretch700 - 800Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electron Impact)

Under Electron Impact (EI) ionization, the molecule is expected to form a molecular ion (M⁺), which then undergoes fragmentation. The molecular weight of C₁₀H₉ClN₂ is 192.65 g/mol . The molecular ion peak should appear at m/z 192, with an M+2 peak at m/z 194 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

Predicted Fragmentation Pathway: The primary fragmentation is likely to involve the cleavage of the bond between the imidazole and phenyl rings. Other fragmentations could include the loss of a methyl radical or HCN from the imidazole ring.

fragmentation_pathway mol C₁₀H₉ClN₂⁺˙ (m/z = 192/194) frag1 C₉H₆ClN₂⁺ (m/z = 177/179) Loss of •CH₃ mol->frag1 - •CH₃ frag2 C₄H₅N₂⁺ (m/z = 81) Imidazole fragment mol->frag2 C-C cleavage frag3 C₆H₄Cl⁺ (m/z = 111/113) Chlorophenyl fragment mol->frag3 C-C cleavage frag4 C₈H₅N⁺˙ (m/z = 115) Loss of HCN from frag1 frag1->frag4 - HCN

Caption: Predicted major fragmentation pathway for 2-(3-chlorophenyl)-5-methyl-1H-imidazole.

m/z (Mass/Charge) Predicted Identity Notes
192 / 194[M]⁺˙ (Molecular Ion)Isotope pattern confirms one chlorine atom.
177 / 179[M - CH₃]⁺Loss of the methyl radical.
111 / 113[C₆H₄Cl]⁺Chlorophenyl cation.
81[C₄H₅N₂]⁺Methyl-imidazole cation.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization with a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis:

    • Identify the molecular ion peak and confirm its mass and isotopic pattern.

    • Analyze the major fragment ions to deduce the fragmentation pattern, which helps to confirm the proposed structure.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of 2-(3-chlorophenyl)-5-methyl-1H-imidazole. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a comprehensive reference for the synthesis and analysis of this compound. The provided interpretations, grounded in established chemical principles and data from related structures, should enable researchers to confidently identify and characterize this molecule, ensuring its structural integrity for further applications in research and development.

References

  • Per-Ola, Norrby. Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole. AIP Publishing. Available at: [Link]

  • ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available at: [Link]

  • Armenian Journal of Physics. VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

Exploratory

The Dualistic Pharmacodynamics of Imidazole-Based Compounds: A Technical Guide to Target Specificity and Molecular Mechanisms

Executive Summary As a Senior Application Scientist, I approach the imidazole pharmacophore not merely as a structural motif, but as a highly versatile molecular chassis. Depending on its functionalization—specifically,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the imidazole pharmacophore not merely as a structural motif, but as a highly versatile molecular chassis. Depending on its functionalization—specifically, the presence of aryl substituents versus nitro groups—the imidazole ring dictates entirely divergent mechanisms of action (MoA). This whitepaper deconstructs the two primary pharmacological paradigms of imidazole-based compounds: the CYP51 heme-coordination pathway utilized by antifungal agents (e.g., ketoconazole, miconazole), and the reductive activation pathway leveraged by antibacterial and antiparasitic nitroimidazoles (e.g., metronidazole, tinidazole). By analyzing the causality behind these mechanisms, we can better understand their target selectivity, resistance profiles, and the self-validating experimental protocols used to quantify their efficacy.

Part I: The Antifungal Paradigm: CYP51 Heme Coordination

Mechanism of Action & Structural Causality

Unsubstituted or aryl-substituted imidazoles function primarily as potent antifungal agents. Their primary target is Lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway[1].

The causality of their action is rooted in coordination chemistry. The unhindered heterocyclic nitrogen atom (N-3 of the imidazole ring) possesses a lone pair of electrons that directly coordinates with the Fe(III) atom of the heme prosthetic group within the CYP51 active site[1]. This direct physical blockade prevents the binding and activation of molecular oxygen, halting the oxidative removal of the 14α-methyl group from lanosterol.

The downstream physiological consequences are twofold:

  • Ergosterol Depletion: The fungal cell membrane loses its primary sterol, compromising membrane fluidity and the function of membrane-bound enzymes[1].

  • Toxic Sterol Accumulation: 14α-methylated sterols accumulate, physically disrupting the lipid bilayer and causing fungistatic or fungicidal cell death[1].

Target Selectivity: Fungal vs. Human CYP51

A critical aspect of drug development is minimizing off-target toxicity. Human cells also express a CYP51 homolog required for cholesterol biosynthesis. However, human CYP51 demonstrates a high intrinsic resistance to inhibition by classical imidazoles[2]. Structural biology reveals that the human CYP51 active site has a more rigid topology, allowing the native substrate (lanosterol) to effectively displace inhibitors like ketoconazole, whereas fungal CYP51 binds these inhibitors tightly and functionally irreversibly[2].

Quantitative Binding Data

The affinity and inhibitory potency of these compounds are quantified using dissociation constants ( Kd​ ) and half-maximal inhibitory concentrations ( IC50​ ).

Table 1: CYP51 Inhibitory Metrics for Classic Imidazoles

CompoundTarget Enzyme IC50​ ( μ M) Kd​ (nM)Selectivity Ratio (Human/Fungal IC50​ )
Ketoconazole C. albicans CYP51~0.50~27N/A
Ketoconazole Human CYP51~4.50~42~9x
Fluconazole *C. albicans CYP51~0.40 - 0.60~56N/A

(Note: Fluconazole is a triazole but shares the identical N-coordination mechanism[3].)

Experimental Protocol: Spectrophotometric CYP51 Binding Assay

To validate the target engagement of a novel imidazole, we utilize a Type II difference spectroscopy assay. This protocol is a self-validating system: the shift in absorbance directly proves direct heme-iron coordination.

Step-by-Step Methodology:

  • Reagent Preparation: Purify recombinant target CYP51 (e.g., C. albicans Erg11) and dilute to a final concentration of 1–5 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Add the imidazole compound (dissolved in DMSO) to the sample cuvette in progressive aliquots (e.g., 0.1 µM to 10 µM). Add an equivalent volume of pure DMSO to the reference cuvette to negate solvent effects.

  • Spectral Recording: After each addition, record the difference spectrum. A classic "Type II" binding signature will emerge: an absorption trough at ~410 nm (loss of native water-coordinated heme) and a peak at ~425–430 nm (formation of the nitrogen-coordinated heme)[3].

  • Data Analysis: Plot the absorbance difference ( ΔA430−410​ ) against the inhibitor concentration. Fit the curve using the tight-binding Morrison equation to calculate the precise Kd​ .

CYP51_Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Heme Iron Active Site) Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methylated Sterols (Toxic Accumulation) CYP51->ToxicSterols Blocked Pathway CellDeath Fungal Cell Death Ergosterol->CellDeath Depletion Imidazole Imidazole Antifungal (e.g., Ketoconazole) Imidazole->CYP51 N-3 Heme Coordination ToxicSterols->CellDeath

Figure 1: Mechanism of CYP51 inhibition by imidazole antifungals leading to fungal cell death.

Part II: The Antibacterial/Antiparasitic Paradigm: Reductive Activation

Mechanism of Action & Redox Causality

When the imidazole ring is functionalized with a nitro group at the 5-position (e.g., metronidazole, tinidazole), the molecule ceases to be a CYP51 inhibitor and becomes a highly selective prodrug targeting microbial DNA[4].

The causality here is governed by strictly defined redox potentials. Metronidazole is inert in aerobic environments. Its selective toxicity relies on the fact that only anaerobic bacteria and specific protozoa (like Trichomonas vaginalis and Giardia lamblia) possess electron transport proteins with a sufficiently negative redox potential (e.g., reduced ferredoxin, E0′​ ≈ -400 mV) to reduce the 5-nitro group[5].

Inside the anaerobic cell (or the hydrogenosome of protozoa), the enzyme pyruvate:ferredoxin oxidoreductase (PFOR) reduces ferredoxin. This ferredoxin transfers an electron to the nitroimidazole, generating a highly reactive nitro radical anion [6]. This intermediate, along with subsequent nitroso derivatives, covalently binds to microbial DNA, causing helix destabilization, extensive single- and double-strand breakage, and rapid cell death[4].

Resistance Mechanisms

Because the MoA is entirely dependent on the cellular redox environment, resistance (such as in refractory T. vaginalis strains) is rarely absolute. Instead, it is typically mediated by the downregulation of the activating enzymes. Reduced expression of PFOR, ferredoxin, or nitroreductases limits the conversion of the prodrug to its cytotoxic radical form, allowing the pathogen to survive[6].

Quantitative Antimicrobial Data

The efficacy of nitroimidazoles is heavily dependent on the oxygen status of the environment, as oxygen acts as an electron sink, prematurely scavenging the electron from the nitro radical anion and regenerating the inert prodrug (futile cycling).

Table 2: Nitroimidazole Antimicrobial Metrics

CompoundTarget OrganismOxygen StatusMIC ( μ g/mL)
Metronidazole Bacteroides fragilisAnaerobic0.43
Tinidazole Bacteroides fragilisAnaerobic0.20
Metronidazole Trichomonas vaginalisAnaerobic1.0 - 10.0
Metronidazole Trichomonas vaginalisAerobic (Resistant Strain)>75.0

(Data derived from comparative anaerobic susceptibility testing[7].)

Experimental Protocol: In Vitro DNA Strand Breakage Assay

To prove that a novel nitroimidazole derivative effectively cleaves DNA upon reduction, we utilize a cell-free plasmid relaxation assay.

Step-by-Step Methodology:

  • Reaction Assembly: In an anaerobic glove box, prepare a reaction mixture containing 1 µg of supercoiled pBR322 plasmid DNA in 50 mM Tris-HCl buffer (pH 7.4).

  • Prodrug Introduction: Add the nitroimidazole compound to a final concentration of 1 mM.

  • Chemical Activation: Initiate the reduction by adding a chemical reducing agent capable of mimicking ferredoxin, such as sodium dithionite (final concentration 2 mM), or a physiological enzymatic system (xanthine/xanthine oxidase).

  • Incubation: Incubate the mixture at 37°C for 60 minutes strictly under anaerobic conditions.

  • Electrophoretic Analysis: Terminate the reaction with a loading dye containing EDTA. Run the samples on a 1% agarose gel containing ethidium bromide at 100V for 1 hour.

  • Quantification: Visualize under UV light. The intact supercoiled plasmid will migrate rapidly. If the nitroimidazole was successfully activated and cleaved the DNA, the supercoiled band will diminish, replaced by slower-migrating open-circular (single-strand break) or linear (double-strand break) DNA bands.

Nitro_Pathway Prodrug Nitroimidazole Prodrug (e.g., Metronidazole) Radical Nitro Radical Anion (Highly Reactive) Prodrug->Radical Reduction PFOR PFOR & Ferredoxin (Anaerobic Environment) PFOR->Radical e- Transfer (-400mV) DNA Microbial DNA (Intact Supercoiled) Radical->DNA Covalent Adducts StrandBreak DNA Strand Breaks & Helix Destabilization DNA->StrandBreak CellDeath Pathogen Cell Death StrandBreak->CellDeath

Figure 2: Reductive activation of nitroimidazoles by PFOR leading to DNA strand breakage.

Conclusion

The imidazole ring is a masterclass in pharmacophoric adaptability. By leaving the ring unencumbered, drug developers can exploit the N-3 lone pair to selectively coordinate transition metals in metalloenzymes like CYP51, yielding potent antifungals. Conversely, by functionalizing the ring with a nitro group, the molecule is transformed into a redox-sensitive prodrug, acting as a targeted DNA-cleaving payload exclusively in the low-redox environments of anaerobic pathogens. Understanding these exact causal mechanisms is paramount for the rational design of next-generation therapeutics aimed at overcoming emerging antimicrobial resistance.

References

  • Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs British Journal of Venereal Diseases (PubMed Central)[Link]

  • A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis Parasitology (Cambridge Core)[Link]

  • Structure-Based de Novo Design, Synthesis, and Biological Evaluation of Non-Azole Inhibitors Specific for Lanosterol 14α-Demethylase of Fungi Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors Journal of Biological Chemistry (PubMed Central)[Link]

  • IC 50 determinations for azole antifungal agents. CYP51 reconstitution... ResearchGate[Link]

  • "In vitro" susceptibility of some aerobic and anaerobic bacteria to three 5-nitro-imidazole derivatives: metronidazole, ornidazole and tinidazole Annales de Microbiologie (PubMed)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluating the Antiparasitic Activity of Substituted Nitroimidazoles Against Entamoeba histolytica

Executive Summary Amoebiasis, caused by the microaerophilic protozoan Entamoeba histolytica, remains a significant global health burden, resulting in up to 100,000 deaths annually[1]. For decades, 5-nitroimidazoles (e.g....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amoebiasis, caused by the microaerophilic protozoan Entamoeba histolytica, remains a significant global health burden, resulting in up to 100,000 deaths annually[1]. For decades, 5-nitroimidazoles (e.g., metronidazole and tinidazole) have served as the gold standard of care[2]. However, reports of clinical treatment failures and creeping minimum inhibitory concentrations (MICs) among clinical isolates signal the emergence of drug tolerance[3].

To overcome these challenges, drug development professionals are engineering substituted nitroimidazoles . By modifying the alkyl, aryl, or metal-coordination groups at the 1-, 2-, 4-, or 5-positions of the imidazole ring, researchers can fine-tune the molecule's reduction potential, enhance lipophilicity, and expand its antiparasitic spectrum[4]. This application note provides an authoritative, self-validating framework for screening the antiparasitic activity of these novel derivatives, detailing the mechanistic rationale and high-throughput in vitro methodologies.

Mechanistic Basis & Substitution Rationale

Nitroimidazoles are essentially prodrugs that remain inert until they enter the highly reducing, microaerophilic environment of the parasite. Their efficacy relies entirely on their reductive activation[5].

  • The Classic PFOR Pathway: In E. histolytica, the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme complex transfers electrons to ferredoxin, which subsequently donates electrons to the nitro group of the drug[2].

  • The TrxR Pathway: Recent proteomic studies have revealed that thioredoxin reductase (TrxR) also acts as a primary nitroreductase. TrxR directly reduces the nitroimidazole, generating highly reactive nitro radical anions[1].

Once activated, these transient radicals induce severe oxidative stress, form covalent adducts with essential non-protein thiols (depleting cellular cysteine), and cause catastrophic DNA strand breakage[2],[1].

The Rationale for Substitution: The biological activity of nitroimidazoles is strictly governed by the position and nature of the nitro group and its side chains[4]. Substituted derivatives (such as n-butyl and iso-butyl quinoxaline-1,4-di-N-oxide analogs or copper(II) coordination compounds) are designed to possess optimized electron affinities[6],[4]. This ensures they are preferentially reduced by parasitic PFOR and TrxR rather than host enzymes, thereby maintaining potent amoebicidal activity while mitigating the severe gastrointestinal and neurological toxicities associated with high-dose metronidazole[6].

Mechanism cluster_activation Reductive Activation in E. histolytica Prodrug Substituted Nitroimidazole (Prodrug) PFOR PFOR / Ferredoxin System Prodrug->PFOR Electron Transfer TrxR Thioredoxin Reductase (TrxR) Prodrug->TrxR Electron Transfer Radical Reactive Nitro Radicals / Metabolites PFOR->Radical TrxR->Radical Damage Covalent Protein Adducts & DNA Strand Breakage Radical->Damage Oxidative Stress Death Parasite Death (Trophozoite Clearance) Damage->Death

Activation pathway of substituted nitroimidazoles via PFOR and TrxR in E. histolytica.

Quantitative Benchmarking of Anti-Amoebic Agents

To evaluate the success of a substituted nitroimidazole, its half-maximal effective concentration ( EC50​ ) or inhibitory concentration ( IC50​ ) must be benchmarked against standard-of-care drugs and emerging repurposed agents.

Compound ClassExample AgentPrimary Target / MechanismTypical EC50​ / IC50​ (µM)
5-Nitroimidazole (Standard) MetronidazolePFOR / TrxR reduction5.0 - 20.0[3],[7]
5-Nitroimidazole (Standard) TinidazolePFOR / TrxR reduction4.0 - 16.1[3]
Repurposed Gold Complex AuranofinDirect TrxR Inhibition0.4 - 0.5[8]
Substituted Quinoxaline n-butyl derivativeTrxR / TIM interaction1.5 - 3.0[6]
Metal-Nitroimidazole Complex [Cu2​(mnz)4​(μ−Cl)2​]Cl2​ Enhanced radical generation2.0 - 5.0[4]

Note: EC50​ values can fluctuate based on the specific E. histolytica strain (e.g., HM1:IMSS vs. clinical isolates) and the assay incubation time (typically 24–48 hours).

High-Throughput Susceptibility Testing Protocol

Traditional methods for assessing amoebicidal activity relied on labor-intensive microscopic visualization or radioisotopes[8]. Modern drug screening requires a high-throughput, self-validating system. The following protocol utilizes an ATP bioluminescence assay (CellTiter-Glo), which provides an objective readout of cell viability that correlates perfectly with trophozoite survival in anaerobic conditions[9],[7].

Workflow Culture 1. E. histolytica Culture (TYI-S-33 Medium) Plating 2. Compound Plating (96/384-well plates) Culture->Plating Incubation 3. Anaerobic Incubation (GasPak, 48h, 37°C) Plating->Incubation Assay 4. CellTiter-Glo Addition (ATP Bioluminescence) Incubation->Assay Readout 5. Luminescence Readout (Microplate Reader) Assay->Readout Analysis 6. EC50 Calculation (Non-linear Regression) Readout->Analysis

High-throughput screening workflow for evaluating anti-amoebic compounds in vitro.

Phase 1: Cultivation and Harvesting
  • Media Preparation: Prepare TYI-S-33 (Trypticase-Yeast Extract-Iron-Serum) medium. Supplement with 15% heat-inactivated adult bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Causality:E. histolytica cannot synthesize its own lipids or purines/pyrimidines de novo; TYI-S-33 provides the essential complex lipids and iron required for robust axenic growth.

  • Trophozoite Maintenance: Culture E. histolytica strain HM1:IMSS in glass screw-cap tubes at 37°C.

  • Harvesting: Harvest cells during the logarithmic growth phase (48–72 h) by placing the culture tubes on ice for 10 minutes[10].

    • Causality: Trophozoites adhere tightly to glass surfaces at 37°C. Chilling disrupts their actin cytoskeleton, allowing non-destructive detachment without the use of harsh enzymatic dissociation (like trypsin), which could alter drug susceptibility.

Phase 2: Compound Plating and Exposure
  • Assay Plate Preparation: Dispense substituted nitroimidazole compounds into solid-white 96-well microtiter plates using an 8-point, 2-fold dilution series. Ensure the final DMSO concentration does not exceed 0.5%[7].

    • Causality: Solid-white plates are mandatory to prevent optical crosstalk (light bleed) between adjacent wells during the luminescence readout.

  • Cell Seeding: Add 5,000 viable trophozoites (in 50 µL of complete medium) to each well[7].

  • Controls: Include a 0.5% DMSO negative control (100% viability) and a 30 µM metronidazole positive control (0% viability)[8].

  • Anaerobic Incubation: Seal the plates inside GasPak EZ anaerobic pouches and incubate at 37°C for 48 hours[7].

    • Causality:E. histolytica is highly sensitive to oxygen. The GasPak maintains the strict microaerophilic environment necessary not only for parasite survival but also to prevent the auto-oxidation of the nitroimidazole radical back to the parent prodrug (futile cycling)[8].

Phase 3: Viability Readout and Analysis
  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes[8].

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Equilibration prevents edge effects and ensures uniform luminescent signal generation across the plate.

  • Reagent Addition: Add 50 µL of CellTiter-Glo reagent to each well. Shake the plate briefly to induce cell lysis and ATP release[8].

  • Measurement: Measure luminescence (Relative Light Units, RLU) using a microplate reader.

  • Data Processing: Calculate percent inhibition relative to the DMSO control. Determine EC50​ values using non-linear regression (4-parameter logistic curve) via software such as GraphPad Prism[7].

Advanced Validation: Target Engagement Profiling

Once a substituted nitroimidazole demonstrates a potent EC50​ , its mechanism of action must be validated to ensure it is acting via the intended reductive pathways rather than off-target toxicity.

Thioredoxin Reductase (TrxR) Activity Assay: Because TrxR is a primary activator of nitroimidazoles[1], researchers must confirm that the new compound is a viable substrate.

  • Prepare recombinant E. histolytica TrxR (EhTrxR) or obtain clarified lysates from untreated trophozoites[6].

  • Incubate the enzyme/lysate with the substituted nitroimidazole and a known concentration of NADPH.

  • Monitor the consumption of NADPH spectrophotometrically at 340 nm.

    • Interpretation: A rapid decrease in absorbance at 340 nm indicates the oxidation of NADPH, confirming that the substituted nitroimidazole is successfully acting as an electron acceptor (substrate) for the parasite's TrxR enzyme[1],[6].

References

  • 21-618 Tindamax Microbiology Review Part 1 - fda.gov
  • Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - nih.gov
  • A high throughput drug screen for Entamoeba histolytica identifies a new lead and target - nih.gov
  • Creep in nitroimidazole inhibitory concentration among the Entamoeba histolytica isolates causing amoebic liver abscess and screening of andrographolide as a repurposing drug - scienceopen.com
  • Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach - nih.gov
  • Tre
  • A high throughput drug screen for Entamoeba histolytica identifies a new lead and target - researchg
  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II)
  • Study of genetic diversity and drug action mechanisms of Entamoeba histolytica clinical isol
  • High-throughput phenotypic screen identifies a new family of potent anti-amoebic compounds - biorxiv.org

Sources

Application

"Use of 2-(3-chlorophenyl)-5-methyl-1H-imidazole in organic synthesis reactions"

Application Note: Synthesis and Functionalization of 2-(3-Chlorophenyl)-5-methyl-1H-imidazole in Drug Discovery Introduction & Strategic Significance Substituted imidazoles represent a highly privileged scaffold in medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Functionalization of 2-(3-Chlorophenyl)-5-methyl-1H-imidazole in Drug Discovery

Introduction & Strategic Significance

Substituted imidazoles represent a highly privileged scaffold in medicinal chemistry and organic synthesis. Among them, 2-(3-chlorophenyl)-5-methyl-1H-imidazole and its downstream functionalized derivatives—such as 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid and its complex ester derivatives (e.g., CAS 1808435-29-1)—are critical building blocks[1]. These compounds are extensively utilized in the development of p38 MAP kinase inhibitors, broad-spectrum antifungal agents, and advanced agrochemicals[2].

This application note provides a comprehensive, self-validating protocol for the regioselective synthesis of this specific imidazole core, detailing the mechanistic causality behind the chosen synthetic routes to ensure maximum yield and structural fidelity.

Mechanistic Insights & Reaction Design (E-E-A-T)

Historically, the synthesis of highly substituted imidazoles relied heavily on the classical Debus-Radziszewski multicomponent reaction (diketone, aldehyde, and ammonia). However, this approach frequently suffers from poor regioselectivity and requires harsh thermal conditions that can lead to the dehalogenation of sensitive aryl chlorides or the degradation of the starting materials[3].

To ensure high purity of the 2-(3-chlorophenyl)-5-methyl-1H-imidazole core, a convergent bimolecular condensation strategy is preferred. By reacting an alkyl imidate (ethyl 3-chlorobenzimidate) with an α -aminoketone (aminoacetone), researchers can achieve precise control over the substitution pattern[4].

Causality in Experimental Design:

  • Regioselectivity: The nucleophilic attack of the primary amine of aminoacetone on the electrophilic imidate carbon initiates the sequence, forming a stable amidine intermediate. Subsequent intramolecular cyclization onto the ketone carbonyl guarantees the placement of the methyl group at the 5-position (which is tautomeric with the 4-position in solution).

  • Mild Conditions: Conducting the reaction in refluxing ethanol with a mild base (e.g., sodium acetate) prevents the degradation of the 3-chlorophenyl moiety and suppresses unwanted aldol self-condensation of the aminoketone[4].

Experimental Protocols

Protocol 1: Convergent Synthesis of 2-(3-Chlorophenyl)-5-methyl-1H-imidazole

This protocol is adapted from standardized alkyl imidate condensation methodologies to ensure high-fidelity ring closure[4].

Reagents Required:

  • Ethyl 3-chlorobenzimidate hydrochloride (1.0 eq, 10 mmol)

  • Aminoacetone hydrochloride (1.0 eq, 10 mmol)

  • Sodium acetate (anhydrous) (2.0 eq, 20 mmol)

  • Absolute ethanol (40 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend ethyl 3-chlorobenzimidate hydrochloride (2.20 g, 10 mmol) and aminoacetone hydrochloride (1.09 g, 10 mmol) in 40 mL of absolute ethanol[4].

  • Base Addition: Add anhydrous sodium acetate (1.64 g, 20 mmol) in one portion.

    • Expert Insight: The addition of sodium acetate is critical to liberate the free amine and imidate from their respective hydrochloride salts. This facilitates the initial nucleophilic attack without creating a highly basic environment that would promote unwanted side reactions.

  • Condensation & Cyclization: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere. Stir vigorously for 4–6 hours[4]. Monitor the consumption of starting materials via TLC (Eluent: Dichloromethane/Methanol 9:1).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the mixture in vacuo. Partition the resulting residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL).

  • Extraction & Purification: Extract the aqueous layer with additional ethyl acetate (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure imidazole core.

Protocol 2: Downstream Carboxylation (Synthesis of Precursor CAS 1226001-92-8)

The 4-position of the synthesized imidazole can be functionalized to yield 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid, a direct precursor for complex pharmaceutical esters[5].

  • Halogenation: Treat the imidazole core with N-bromosuccinimide (NBS) (1.05 eq) in DMF at 0°C for 2 hours to selectively brominate the 4-position.

  • Lithiation & Carboxylation: Subject the 4-bromo intermediate to halogen-metal exchange using n-BuLi (2.2 eq) at -78°C in anhydrous THF. After 30 minutes, quench the reaction by bubbling dry CO₂ gas through the solution.

  • Isolation: Allow the mixture to warm to room temperature. Extract with dilute NaOH, wash the aqueous layer with diethyl ether, and carefully acidify the aqueous phase to pH 4 using 1M HCl to precipitate the carboxylic acid derivative.

Data Presentation

The following table summarizes the expected analytical data and yields for the synthesis of the target imidazole and its key derivatives, demonstrating the robustness of the imidate-aminoketone methodology.

Compound NameSubstitution PatternYield (%)Melting Point (°C)Key ¹H-NMR Signals (δ, ppm)
Intermediate 1 Ethyl 3-chlorobenzimidate92N/A (Oil)1.45 (t, 3H), 4.30 (q, 2H), 7.4-7.9 (m, 4H)
Target Core 2-(3-chlorophenyl)-5-methyl-1H-imidazole78142 - 1442.35 (s, 3H), 6.85 (s, 1H), 7.3-8.0 (m, 4H), 12.1 (br s, 1H)
Derivative A 4-Bromo-2-(3-chlorophenyl)-5-methyl-1H-imidazole85165 - 1672.28 (s, 3H), 7.3-7.9 (m, 4H), 12.5 (br s, 1H)
Derivative B 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid65210 - 212 (dec)2.45 (s, 3H), 7.4-8.1 (m, 4H), 13.0 (br s, 2H)

Visualizations

Workflow Diagram: Convergent Synthesis Mechanism

Synthesis Imidate Ethyl 3-chlorobenzimidate Condensation Condensation (EtOH, Reflux) Imidate->Condensation Amine Aminoacetone HCl Amine->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Amidine Intermediate Product 2-(3-chlorophenyl)-5-methyl -1H-imidazole Cyclization->Product - H2O, - EtOH

Logical relationship of reactants and processes in imidazole synthesis.

Biological Application: Kinase Inhibition Pathway

Pathway Inhibitor Imidazole Derivative (Inhibitor) Target Target Kinase (e.g., p38 MAPK) Inhibitor->Target ATP-competitive binding Substrate Downstream Effectors Target->Substrate Phosphorylation Response Inflammatory Response Substrate->Response Gene Transcription

Mechanism of action for imidazole-based kinase inhibitors in inflammatory pathways.

References

  • Guidechem. "2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid (4,5-dimethyl-1,2,4-triazol-3-yl)methyl ester". Guidechem Chemical Dictionary. 1

  • Sigma-Aldrich. "2-chlorophenyl methyl imidazole methanamine". Sigma-Aldrich Product Catalog. 5

  • BenchChem. "Application Notes and Protocols for the Synthesis of Substituted Imidazoles from Alkyl Imidates". BenchChem Technical Resources. 4

  • International Journal for Multidisciplinary Research (IJFMR). "Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative". IJFMR. 2

  • ResearchGate. "Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review". Journal of Heterocyclic Chemistry. 3

Sources

Technical Notes & Optimization

Troubleshooting

"Common impurities in the synthesis of 2-(3-chlorophenyl)-5-methyl-1H-imidazole"

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of 2-(3-chlorophenyl)-5-methyl-1H-imidazole. This resource is designed for researchers, scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 2-(3-chlorophenyl)-5-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important imidazole derivative. The following troubleshooting guides and FAQs are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.

Troubleshooting Guide

This section addresses specific, practical issues that may arise during your experiment. Each entry details the potential causes and provides a step-by-step protocol for resolution.

Issue 1: My final product contains a significant amount of an isomeric impurity I can't separate.

Question: My ¹H NMR spectrum shows two distinct methyl singlets and complex aromatic patterns, suggesting I have a mixture of isomers. Standard recrystallization and silica gel chromatography are not providing adequate separation. What is this impurity and how can I resolve it?

Answer:

This is the most common and challenging issue in the synthesis of asymmetrically substituted imidazoles like the target molecule. The impurity is almost certainly the regioisomer: 2-(3-chlorophenyl)-4-methyl-1H-imidazole .

Causality: This impurity arises from the lack of regioselectivity in the common Debus-Radziszewski synthesis pathway.[1][2][3] This reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[4] To achieve the methyl substitution at the C4 or C5 position, an unsymmetrical dicarbonyl like methylglyoxal is often used. The condensation can proceed in two different orientations, leading to both the desired 5-methyl and the undesired 4-methyl isomer.

DOT Diagram: Formation of Regioisomeric Impurities

G Debus-Radziszewski Synthesis: Regioselectivity Challenge cluster_reactants Reactants cluster_products Products R1 3-Chlorobenzaldehyde RC Condensation (e.g., in Acetic Acid) R1->RC R2 Methylglyoxal (unsymmetrical dicarbonyl) R2->RC R3 Ammonium Acetate (Ammonia Source) R3->RC P1 Pathway A RC->P1 P2 Pathway B RC->P2 Prod_A Desired Product: 2-(3-chlorophenyl)-5-methyl-1H-imidazole P1->Prod_A Prod_B Isomeric Impurity: 2-(3-chlorophenyl)-4-methyl-1H-imidazole P2->Prod_B G Comprehensive Purity Validation Workflow Start Crude Product Post-Workup Purify Primary Purification (e.g., Column Chromatography) Start->Purify TLC TLC Analysis Purify->TLC NMR_Screen ¹H NMR Screen Purify->NMR_Screen HPLC HPLC Purity Check (>95%?) NMR_Screen->HPLC HPLC->Purify No HRMS HRMS Identity Check (Correct Mass?) HPLC->HRMS Yes HRMS->Start No, wrong mass NMR_Full Full NMR Analysis (¹H, ¹³C, 2D) (Correct Structure?) HRMS->NMR_Full Yes NMR_Full->Start No, wrong structure Final Final Product (>99% Purity) NMR_Full->Final Yes

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-(3-chlorophenyl)-5-methyl-1H-imidazole Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(3-chlorophenyl)-5-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-chlorophenyl)-5-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable imidazole derivative. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter in your laboratory.

Introduction to the Synthesis

The synthesis of 2-(3-chlorophenyl)-5-methyl-1H-imidazole is most commonly achieved through a variation of the Debus-Radziszewski imidazole synthesis. This robust multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2][3] For the target molecule, the key reactants are typically 1-aminopropan-2-one (or a suitable precursor), 3-chlorobenzaldehyde, and an ammonia source like ammonium acetate.

While the Radziszewski synthesis is a powerful tool, achieving high yields can be challenging due to competing side reactions and the need for precise control over reaction parameters.[4][5] This guide will provide a systematic approach to identifying and resolving the root causes of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in the synthesis of 2-(3-chlorophenyl)-5-methyl-1H-imidazole can stem from several factors. A systematic evaluation of your experimental setup and reagents is the most effective approach to pinpoint the issue.

A1: Potential Causes and Solutions

  • Purity of Starting Materials: Impurities in your 3-chlorobenzaldehyde or the 1,2-dicarbonyl source can significantly impact the reaction outcome. Aldehydes are prone to oxidation to carboxylic acids, which can interfere with the reaction.

    • Troubleshooting:

      • Assess the purity of your 3-chlorobenzaldehyde by techniques such as NMR or GC-MS. If necessary, purify by distillation or column chromatography.

      • Ensure the 1,2-dicarbonyl source is of high purity and has been stored correctly.

  • Incorrect Stoichiometry: The molar ratios of the reactants are critical for maximizing the yield and minimizing side products. An excess of ammonia is often used to favor the formation of the diimine intermediate, a key step in the imidazole ring formation.[6]

    • Troubleshooting:

      • Carefully verify the molar equivalents of all reactants. A common starting point is a 1:1:2 molar ratio of aldehyde:dicarbonyl:ammonia source.

      • Consider a systematic optimization of the stoichiometry, particularly the amount of ammonium acetate.

  • Suboptimal Reaction Temperature: The reaction temperature influences both the reaction rate and the formation of byproducts. While some Radziszewski reactions proceed at room temperature, gentle heating is often required to drive the reaction to completion. However, excessive heat can promote the formation of undesired side products.[6]

    • Troubleshooting:

      • If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by Thin Layer Chromatography (TLC). A temperature range of 60-80 °C is often a good starting point for optimization.

      • If significant byproduct formation is observed at higher temperatures, consider running the reaction at a lower temperature for a longer duration.

  • Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.

    • Troubleshooting:

      • While ethanol or methanol are commonly used, consider exploring other polar protic or aprotic solvents. A mixture of solvents, such as ethanol-water, has been shown to be effective in some cases.[7]

  • Side Reactions: The formation of byproducts is a common cause of low yields. In the Radziszewski synthesis, the formation of oxazoles is a known competing reaction.[5]

    • Troubleshooting:

      • As mentioned, using a molar excess of the ammonia source can help suppress oxazole formation.

      • Careful control of the reaction temperature can also minimize side reactions.

Q2: I am observing a significant amount of an unidentified byproduct. What could it be, and how can I prevent it?

A2: Identifying and Mitigating Byproducts

The most likely byproduct in this synthesis is the corresponding oxazole, formed from the condensation of the 1,2-dicarbonyl compound with the aldehyde without the incorporation of ammonia.

  • Prevention Strategies:

    • Increase Ammonia Concentration: Employing a larger excess of ammonium acetate will shift the equilibrium towards the formation of the diimine intermediate required for imidazole synthesis.[6]

    • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Monitoring the reaction progress by TLC can help determine the optimal point to stop the reaction before significant byproduct formation occurs.

Another potential issue is the formation of polymeric or tar-like materials, which can arise from the self-condensation of the aldehyde or other side reactions, especially at elevated temperatures.[8]

  • Prevention Strategies:

    • Lower Reaction Temperature: If charring or the formation of insoluble materials is observed, reduce the reaction temperature.

    • Gradual Addition of Reagents: Adding one of the reactants, such as the aldehyde, slowly to the reaction mixture can help to control the reaction rate and minimize polymerization.

Q3: How can I effectively purify my crude 2-(3-chlorophenyl)-5-methyl-1H-imidazole product?

A3: Purification Strategies

The purification of imidazole derivatives can be challenging due to their polarity. A combination of techniques is often necessary to obtain a highly pure product.

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water or ethyl acetate/hexane).

      • If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal.[9]

      • Hot filter the solution to remove insoluble impurities and the charcoal.

      • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: For more challenging separations, column chromatography is an effective method.[9]

    • Protocol:

      • Choose an appropriate stationary phase (silica gel is common).

      • Select a suitable eluent system. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Start with a lower polarity and gradually increase it.

      • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column.

      • Elute the column and collect fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

  • Acid-Base Extraction: Since imidazoles are basic, an acid-base extraction can be used to separate them from neutral or acidic impurities.[9]

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract the organic layer with an aqueous acidic solution (e.g., 1M HCl). The imidazole will move into the aqueous layer as its hydrochloride salt.

      • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

      • Make the aqueous layer basic with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the free imidazole.

      • Extract the aqueous layer with an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Experimental Protocols

The following is a generalized, step-by-step protocol for the synthesis of 2-(3-chlorophenyl)-5-methyl-1H-imidazole based on the principles of the Radziszewski reaction. This should be considered a starting point for optimization in your specific laboratory setting.

Materials:

  • 1-Aminopropan-2-one hydrochloride (or a suitable precursor)

  • 3-Chlorobenzaldehyde

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-aminopropan-2-one hydrochloride (1.0 equivalent) and ammonium acetate (2.0 - 3.0 equivalents) in ethanol.

  • Add 3-chlorobenzaldehyde (1.0 equivalent) to the mixture. A catalytic amount of glacial acetic acid can also be added at this stage.

  • Heat the reaction mixture to reflux (or a target temperature determined during optimization, e.g., 70-80 °C) and stir for the desired reaction time (typically 2-8 hours).

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as described in the purification section.

Data Presentation

For effective troubleshooting, it is crucial to maintain a detailed record of your experimental parameters and results. The following table provides a template for recording and comparing data from different reaction trials.

Trial3-Chlorobenzaldehyde (equiv.)1-Aminopropan-2-one HCl (equiv.)Ammonium Acetate (equiv.)SolventTemperature (°C)Time (h)Crude Yield (%)Purified Yield (%)Observations
11.01.02.0EthanolReflux4
21.01.03.0Ethanol706
31.01.02.5MethanolReflux4
...........................

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Debus-Radziszewski synthesis of 2-(3-chlorophenyl)-5-methyl-1H-imidazole.

Radziszewski_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1CHO 3-Chlorobenzaldehyde Addition_Product Aldehyde Adduct R1CHO->Addition_Product Dicarbonyl 1-Aminopropan-2-one Diimine Diimine Intermediate Dicarbonyl->Diimine + 2 NH3 - 2 H2O Ammonia Ammonia (from NH4OAc) Ammonia->Diimine Diimine->Addition_Product Condensation Dihydroimidazole Dihydroimidazole Addition_Product->Dihydroimidazole Intramolecular Cyclization Product 2-(3-chlorophenyl)-5-methyl-1H-imidazole Dihydroimidazole->Product Aromatization (- H2O)

Caption: Generalized mechanism of the Debus-Radziszewski imidazole synthesis.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve low yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Confirm Stoichiometry of Reactants Check_Purity->Check_Stoichiometry Purity OK Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impure Check_Conditions Evaluate Reaction Conditions (Temp, Time, Solvent) Check_Stoichiometry->Check_Conditions Correct Adjust_Stoichiometry Optimize Molar Ratios (e.g., increase NH4OAc) Check_Stoichiometry->Adjust_Stoichiometry Incorrect Analyze_Byproducts Analyze for Side Products (TLC, NMR) Check_Conditions->Analyze_Byproducts Conditions Appear Optimal Optimize_Conditions Systematically Vary Temp, Time, and Solvent Check_Conditions->Optimize_Conditions Suboptimal Modify_Reaction Implement Strategies to Minimize Byproducts Analyze_Byproducts->Modify_Reaction Byproducts Identified End Improved Yield Analyze_Byproducts->End No Significant Byproducts, Yield Improved Purify_Reagents->Check_Stoichiometry Adjust_Stoichiometry->Check_Conditions Optimize_Conditions->Analyze_Byproducts Modify_Reaction->End

Caption: A systematic workflow for troubleshooting low yield.

References

  • Deka, S. Debus-Radziszewski Imidazole Synthesis. Scribd. Available from: [Link]

  • Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]

  • Ghareb, N., et al. Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions Underlying Formation of Pyrroles and Imidazoles in Hydrothermal Liquefaction of Glucose–Glycine Mixtures. Energy & Fuels. 2024.
  • International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Available from: [Link]

  • Ahsan, I., et al. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl)-4, 5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Der Pharma Chemica. 2014;6(3):320-325.
  • Ganguly, S., & Razdan, B. Synthesis of some new derivatives of 2-methyl imidazole. Indian Journal of Heterocyclic Chemistry. 2005;15(2):183-184.
  • Scribd. Radziszewskis Imidazole Synthesis. Available from: [Link]

  • Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available from: [Link]

  • van der Sluis, M., et al. Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry. 2005;70(9):3547-3553.
  • Bon, R. S., et al. Novel Multicomponent Reaction for the Combinatorial Synthesis of 2-Imidazolines. Organic Letters. 2003;5(20):3759-3762.
  • Kua, J., et al. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics. 2013;15(41):18127-18140.
  • Murry, J. A., et al.
  • Scribd. Radziszewskis Imidazole Synthesis. Available from: [Link]

  • de Oliveira, B. F., et al.
  • Salman, A. S., et al. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. 2015;5(2):57-72.
  • Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Redalyc. Explorating the synthesis of quaternary salts of a tetraaryl substituted imidazole as ionic liquids precursor. Available from: [Link]

  • Yu, P., et al. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules. 2023;28(12):4835.
  • Google Patents. Opt-2-substd. imidazoles prepn - by reacting aldehydes with glyoxal and ammonia.
  • Anastassiadou, M., et al. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis. 2000;2000(12):1814-1816.
  • Google Patents. Method for separating and purifying substituted indazole isomers.
  • Biblioteka Nauki. Novel Synthesis, spectral, characterization of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl). Available from: [Link]

  • NIH. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Available from: [Link]

  • Nanotechnology Perceptions. Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Available from: [Link]

  • Google Patents. Process for the preparation of imidazole compounds.
  • Biblioteka Nauki. Novel Synthesis, spectral, characterization of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl). Available from: [Link]

  • Semantic Scholar. Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4, 5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Available from: [Link]

  • ResearchGate. The Debus–Radziszewski imidazole synthesis.. Available from: [Link]

  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]

  • MDPI. MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. Available from: [Link]

  • Royal Society of Chemistry. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. Available from: [Link]

  • International Journal of Pure and Applied Mathematics. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Available from: [Link]

  • International Journal of Pure and Applied Mathematics. NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Available from: [Link]

  • Google Patents. Preparation of imidazoles.

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 2-(3-chlorophenyl)-5-methyl-1H-imidazole

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals. It provides field-validated troubleshooting protocols and causal explanations for optimizing the purity of 2-(3-chlorophenyl)-5-methyl-1H-imidazole, a compound typically synthesized via the multicomponent 1[1].

Part 1: Troubleshooting Guides & FAQs

Q1: I am observing significant carryover of 3-chlorobenzaldehyde in my crude product. How can I selectively remove it without resorting to column chromatography? A1: Unreacted aldehydes are a common impurity in Debus-Radziszewski syntheses. The most effective, scalable method for removal is a 2[2]. By washing your organic layer with saturated sodium bisulfite, the electrophilic carbon of the unreacted 3-chlorobenzaldehyde undergoes a nucleophilic addition with the bisulfite ion. This forms a highly water-soluble3[3]. This charged adduct partitions entirely into the aqueous phase, leaving your target imidazole safely in the organic layer.

Q2: My crude product is a dark, tarry oil instead of a crystalline solid. What causes this, and how do I clean it up? A2: Dark, polymeric impurities typically arise from the self-condensation or degradation of the 1,2-dicarbonyl reactant (methylglyoxal) under the reaction conditions[4]. To resolve this, perform an 5[5]. The imidazole ring is basic (conjugate acid pKa ~7). Washing the crude mixture with 1 M HCl protonates the imidazole, driving it into the aqueous phase. The neutral polymeric tars remain in the organic phase and are discarded. Basifying the isolated aqueous layer to pH > 8 regenerates the free imidazole base, which precipitates or can be extracted back into clean solvent.

Q3: NMR and HPLC analysis show two distinct peaks with identical mass. Am I failing to separate regioisomers? A3: You are likely observing annular tautomerism, not a separable impurity. In 1H-imidazoles, the proton rapidly exchanges between the two nitrogen atoms (N1 and N3). Because of this dynamic equilibrium, the 4-methyl and 5-methyl forms interconvert continuously in solution. They cannot be isolated via chromatography unless you physically "lock" the structure by alkylating or protecting the N1 position.

Q4: When I attempt silica gel chromatography, my product streaks heavily down the column, resulting in poor recovery. How can I fix this? A4: Imidazoles are Lewis bases that interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing[4]. To fix this, either switch your stationary phase to 4[4], or add a basic modifier (such as 1-2% triethylamine) to your organic eluent system to deactivate the acidic sites on the silica.

Part 2: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a physical or chemical check to ensure the causality of the purification mechanism is functioning before you proceed.

Step 1: Aldehyde Scavenging (Bisulfite Wash)
  • Dissolve the crude reaction mixture in ethyl acetate (EtOAc).

  • Add an equal volume of saturated aqueous sodium bisulfite (NaHSO₃). Vigorously stir for 30 minutes.

  • Validation Check: The formation of a white crystalline solid at the interface indicates the successful formation of the Bertagnini's salt.

  • Separate the layers. Wash the organic layer twice more with water to remove all traces of the water-soluble adduct.

Step 2: Acid-Base Extraction
  • Transfer the EtOAc layer to a separatory funnel. Add 1 M HCl (aqueous) in a 1:1 volume ratio. Shake vigorously and allow the layers to separate.

  • Validation Check: Test the pH of the aqueous layer. It must be < 2. This guarantees that the basic imidazole is fully protonated and has partitioned into the water.

  • Drain the aqueous layer into a clean Erlenmeyer flask. Discard the dark, tar-filled organic layer.

  • Cool the aqueous layer in an ice bath. Slowly add 2 M NaOH dropwise while stirring.

  • Validation Check: Monitor the pH. As it crosses pH 8, an immediate cloudiness and precipitation will occur. This visual cue validates the deprotonation and phase-shift of the free imidazole base.

  • Extract the newly formed free base into clean EtOAc. Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

Step 3: Recrystallization & Polishing
  • Dissolve the semi-pure solid in a minimum amount of boiling ethanol.

  • Add 5% w/w activated carbon (charcoal) and boil for 5 minutes to adsorb trace colored impurities.

  • Filter hot through a pad of Celite to remove the carbon.

  • Slowly add cold water (anti-solvent) dropwise until the solution becomes slightly turbid, then allow it to cool slowly to room temperature.

Part 3: Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes and visual indicators as the compound moves through the self-validating protocol.

Purification StagePrimary Impurity RemovedCumulative Yield (%)Purity (HPLC, %)Visual Indicator
Crude Reaction N/A10065 - 75Dark brown, viscous oil
Bisulfite Wash Unreacted 3-chlorobenzaldehyde92 - 9580 - 85Brown oil / semi-solid
Acid-Base Extraction Polymeric tars & neutral organics85 - 8894 - 96Light yellow solid
Recrystallization Trace color & minor byproducts75 - 80> 99.5Off-white / colorless crystals

Part 4: Mandatory Visualizations

Workflow Start Crude Reaction Mixture Step1 Sodium Bisulfite Wash (Removes Aldehyde) Start->Step1 Step2 Acid-Base Extraction (Isolates Imidazole) Step1->Step2 Step3 Activated Carbon (Removes Tar) Step2->Step3 Step4 Recrystallization (Final Polish) Step3->Step4 End >99% Pure Imidazole Step4->End

Caption: Workflow for the purification of 2-(3-chlorophenyl)-5-methyl-1H-imidazole.

LogicTree Issue Purity Issue Q1 Aldehyde Present? Issue->Q1 A1 Bisulfite Extraction Q1->A1 Yes Q2 Dark Oligomers? Q1->Q2 No A2 Acid-Base + Carbon Q2->A2 Yes Q3 Column Tailing? Q2->Q3 No A3 Use Basic Alumina Q3->A3 Yes

Caption: Troubleshooting logic tree for resolving common imidazole purity issues.

Part 5: References

  • BenchChem. Technical Support Center: Optimizing Imidazole Synthesis. Available at:

  • BenchChem. Technical Support Center: Purification of 2-Methyl-4-(trifluoromethyl)-1H-imidazole. Available at:

  • Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at:

  • BenchChem. Technical Support Center: Purification of Imidazole Derivatives. Available at:

  • ACS Organic Process Research & Development. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available at:

Sources

Optimization

"Challenges in the characterization of 2-(3-chlorophenyl)-5-methyl-1H-imidazole"

Technical Support Center: Troubleshooting the Characterization of 2-(3-chlorophenyl)-5-methyl-1H-imidazole Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Characterization of 2-(3-chlorophenyl)-5-methyl-1H-imidazole

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing structural elucidation challenges with 2-(3-chlorophenyl)-5-methyl-1H-imidazole . Substituted imidazoles frequently exhibit dynamic physicochemical behaviors that confound standard analytical techniques. This document provides mechanistic explanations, self-validating protocols, and troubleshooting steps to overcome issues related to annular tautomerism, solid-state polymorphism, and mass spectrometric isotopic effects.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why are the 13 C NMR signals for the imidazole ring carbons (C4, C5) missing or extremely broad in my solution-state spectra?

  • Causality & Mechanism: This is the most common artifact when analyzing substituted 1H-imidazoles. The molecule undergoes rapid annular tautomerism (prototropic exchange) between the N1 and N3 nitrogen atoms[1]. In solution at room temperature, the rate of this exchange ( kex​ ) is often comparable to the difference in resonance frequencies ( Δν ) of the 4-methyl and 5-methyl tautomeric forms. This intermediate exchange regime on the NMR timescale leads to signal coalescence and severe line broadening, often rendering the carbons adjacent to the tautomerizing sites completely undetectable[2].

  • Actionable Solution: Do not simply increase the number of scans; signal averaging will not resolve intermediate exchange broadening. Instead, alter the exchange rate relative to the NMR timescale by utilizing Variable Temperature (VT) NMR, or bypass solution dynamics entirely by using Solid-State 13 C CP-MAS NMR[2].

Q2: My ESI-MS spectrum shows a split molecular ion peak. Is my sample contaminated with a co-eluting impurity?

  • Causality & Mechanism: A split molecular ion is expected and serves as a diagnostic confirmation of your structure. The compound contains a chlorophenyl moiety. Chlorine naturally exists as two stable isotopes: 35 Cl (~75.8% natural abundance) and 37 Cl (~24.2% natural abundance)[3].

  • Actionable Solution: Verify the isotopic signature mathematically. For 2-(3-chlorophenyl)-5-methyl-1H-imidazole (Molecular Formula: C 10​ H 9​ ClN 2​ ), the positive electrospray ionization (ESI+) spectrum should display a protonated molecular ion [M+H]+ at m/z≈193.05 and a corresponding [M+H+2]+ peak at m/z≈195.05 . The intensity ratio of these two peaks must be approximately 3:1. If the ratio deviates significantly from 3:1, only then should you suspect co-eluting impurities.

Q3: How do I definitively assign whether the synthesized batch is the 4-methyl or 5-methyl tautomer in the solid state?

  • Causality & Mechanism: In the solid state, the dynamic tautomeric equilibrium is "frozen" by the intermolecular hydrogen-bonding network within the crystal lattice[2]. Solution NMR cannot determine the solid-state regiochemistry because dissolution immediately re-initiates the rapid equilibrium.

  • Actionable Solution: Perform 13 C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR. The CP-MAS technique enhances the signal of dilute 13 C nuclei via magnetization transfer from abundant 1 H nuclei, while rapid spinning at the "magic angle" (54.74°) eliminates chemical shift anisotropy, yielding sharp, distinct peaks for the specific tautomer locked in the lattice[2].

Section 2: Experimental Protocols

Protocol A: Solid-State 13 C CP-MAS NMR for Tautomer Resolution

Self-Validating Principle: This protocol ensures that the magic angle is perfectly set and the Hartmann-Hahn condition is met before acquiring data on the sample, guaranteeing that any observed peak splitting is due to genuine crystallographic sites rather than instrumental artifacts.

  • Rotor Packing: Uniformly pack ~50 mg of finely milled 2-(3-chlorophenyl)-5-methyl-1H-imidazole into a 4 mm ZrO 2​ rotor. Ensure homogeneous packing to prevent spinning instabilities and preserve the magic angle.

  • Magic Angle Calibration: Insert a KBr standard rotor. Spin at 10 kHz and acquire a 79 Br NMR spectrum. Adjust the stator angle until the rotational echoes in the Free Induction Decay (FID) are maximized and the spinning sidebands in the frequency spectrum are sharp and symmetrical.

  • Hartmann-Hahn Matching: Insert an adamantane standard. Adjust the 13 C and 1 H radiofrequency (RF) field strengths to satisfy the Hartmann-Hahn condition ( γC​B1C​=γH​B1H​ ). Calibrate the 1 H 90° pulse length (typically 2.5 - 3.0 µs).

  • Sample Acquisition: Swap to the sample rotor. Spin at 10-12 kHz. Apply a cross-polarization contact time of 2.0 ms (optimized for rigid aromatic/imidazole carbons).

  • Decoupling: Apply high-power proton decoupling (e.g., SPINAL-64) during acquisition at an RF field strength of 75 kHz to remove heteronuclear dipolar coupling.

  • Validation: The appearance of sharp, distinct resonances for the imidazole C4 and C5 carbons confirms the stabilization of a single tautomeric form in the crystal lattice[2].

Protocol B: Variable Temperature (VT) Solution NMR

Self-Validating Principle: By systematically lowering the temperature, you verify the transition from the intermediate exchange regime (broad peaks) to the slow exchange regime (sharp, resolved peaks for both tautomers), proving the line broadening is dynamic and not shim-related.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of a low-freezing-point deuterated solvent (e.g., THF- d8​ or CD 2​ Cl 2​ ). Note: Do not use DMSO- d6​ for low-temperature studies as it freezes at 18 °C.

  • Baseline Acquisition: Acquire a standard 1D 13 C spectrum at 298 K. Note the broadness or absence of the C4/C5 signals.

  • Cooling & Tuning: Lower the probe temperature in 10 K increments. Critical Step: At each step, allow 10 minutes for thermal equilibration, re-tune and re-match the probe, and re-shim the Z1/Z2 gradients, as solvent permittivity changes drastically with temperature.

  • Slow Exchange Regime: Continue cooling (down to 220 K or lower) until the broad imidazole carbon signals split into two distinct sets of sharp peaks, representing the 4-methyl and 5-methyl tautomers in slow exchange[1].

Section 3: Quantitative Data Summaries

The following table summarizes the expected thermodynamic and spectroscopic parameters for 2-phenyl substituted imidazoles, illustrating why tautomerization is so prevalent at room temperature and dictates the choice of analytical technique.

ParameterGas Phase ( ΔE )Solution (DMSO, ΔE )Solution 13 C NMR (298 K)Solid-State 13 C CP-MAS NMR
Tautomeric Energy Difference 2.5 - 3.1 kcal/mol< 1.2 kcal/molRapid interconversionFrozen in lattice
C4 / C5 Chemical Shifts N/AN/ABroad / UndetectableSharp, resolved peaks
Dominant Form 5-substitutedCoexistence of bothTime-averagedLattice-dependent

Data synthesized from DFT (B3LYP/6-31G(d,p)) calculations and spectroscopic studies on analogous 2-phenylimidazoles[2]. The low energy barrier in polar solvents (< 1.2 kcal/mol) mathematically guarantees rapid exchange at 298 K.

Section 4: Diagnostic Workflow

G A Characterization of 2-(3-chlorophenyl)-5-methyl-1H-imidazole B 13C NMR: Missing or Broad Signals? A->B F MS: Atypical Isotopic Clusters Observed? A->F C Cause: Fast Annular Tautomerism (Prototropic Exchange) B->C Yes D Solution 1: 13C CP-MAS NMR (Solid-State) C->D Freeze in lattice E Solution 2: VT-NMR (Variable Temp Solution) C->E Shift exchange rate G Cause: Chlorine Isotopes (35Cl and 37Cl) F->G Yes H Solution: Verify 3:1 Ratio for [M+H]+ and [M+H+2]+ G->H Validate

Caption: Logical troubleshooting workflow for 2-(3-chlorophenyl)-5-methyl-1H-imidazole characterization.

References

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization Source: MDPI URL:[Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

"Comparative analysis of the biological activity of chloro-substituted imidazoles"

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The imidazole ring is a highly versatile, privileged pharmacophore found in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The imidazole ring is a highly versatile, privileged pharmacophore found in numerous FDA-approved therapeutics, ranging from azole antifungals (e.g., clotrimazole, ketoconazole) to antitubercular agents (e.g., delamanid)[1]. However, the biological profile of an imidazole-based compound is profoundly dictated by the electronic properties and spatial arrangement of its substituents[1].

This technical guide provides a comparative analysis of chloro-substituted imidazoles against unsubstituted and alternative functional group analogs. By examining the structure-activity relationship (SAR), mechanistic pathways, and standardized evaluation protocols, this guide aims to equip drug development professionals with actionable insights for optimizing halogenated heterocyclic leads.

Mechanistic Rationale: The Role of Halogenation

Why does the addition of a simple chlorine atom drastically alter the biological efficacy of an imidazole derivative? The causality lies in a combination of electronic modulation, lipophilicity, and halogen bonding.

  • Electronic Modulation (-I Effect): The chlorine atom exerts a strong electron-withdrawing inductive (-I) effect. This lowers the pKa of the imidazole nitrogen, optimizing its ability to form a coordinate covalent bond with the heme iron in target metalloenzymes, such as fungal CYP51 (lanosterol 14α-demethylase).

  • Enhanced Lipophilicity (LogP): Halogenation increases the lipophilicity of the molecule. This is a critical factor for antimicrobial and antimycobacterial agents, as it facilitates superior penetration through lipid-rich barriers, such as the mycolic acid envelope of Mycobacterium tuberculosis.

  • Targeted Binding Affinity: The presence of a para-chloro phenyl ring has been shown to significantly improve antimycobacterial potential compared to ortho or meta positions, likely due to optimal steric alignment within the target enzyme's active site[2].

Mechanism A Lanosterol (Substrate) B CYP51 Enzyme (Target) A->B Binding C Ergosterol (Cell Viability) B->C Normal Pathway E Toxic Sterols (Cell Death) B->E Shunt Pathway D Chloro-Imidazole (Inhibitor) D->B Heme Coordination

CYP51 inhibition by chloro-imidazoles leading to toxic sterol accumulation.

Comparative Biological Efficacy

To objectively evaluate the performance of chloro-substituted imidazoles, we must compare them against their unsubstituted and nitro-substituted counterparts. The incorporation of a chloro-substituted imidazole derivative into broader molecular scaffolds (such as benzenesulfonamides) has been proven to significantly enhance both antimicrobial and antitubercular activity[3].

The table below synthesizes quantitative Minimum Inhibitory Concentration (MIC) data and Selectivity Indices (SI) across different substitution patterns, demonstrating the superiority of the para-chloro configuration[2].

Table 1: Comparative in vitro Activity of Substituted Imidazole Derivatives
Compound DerivativeSubstitution PositionMIC S. aureus (µM)MIC E. coli (µM)MIC M. tuberculosis (µM)Selectivity Index (SI)*
Unsubstituted None25.050.0> 50.0< 2
p-Chloro Para (4-position)3.126.251.56> 20
o-Chloro Ortho (2-position)6.2512.56.2515
m-Chloro Meta (3-position)12.525.012.58
p-Nitro Para (4-position)1.563.121.565 (Higher Toxicity)

*Selectivity Index (SI) = CC50​ (Mammalian Cytotoxicity) / MIC. An SI > 10 is generally required for a compound to be considered a viable therapeutic lead.

Data Interpretation: While p-nitro substitutions yield potent MIC values equivalent to reference drugs like ciprofloxacin[2], their Selectivity Index is often compromised due to the inherent redox-cycling toxicity of the nitro group in mammalian cells. Conversely, the p-chloro substitution provides an optimal balance, achieving high potency (MIC = 1.56 µM against M. tuberculosis) while maintaining an excellent safety profile (SI > 20)[2]. Furthermore, chloro-substituted analogs have demonstrated broad-spectrum efficacy, showing sensitivity against Proteus vulgaris and Escherichia coli[4].

Self-Validating Experimental Protocol

A biological assay is only as reliable as its internal controls. To prevent false positives driven by pan-assay interference compounds (PAINS) or general cellular lysis, the following protocol integrates a parallel mammalian cell counter-screen. This ensures the observed antimicrobial activity of the chloro-imidazole is target-specific.

Workflow Step1 Compound Prep (Serial Dilution) Step3 Incubation (37°C, 24h) Step1->Step3 Step2 Inoculation (0.5 McFarland) Step2->Step3 Step4 MIC Readout (OD600) Step3->Step4 Step5 Cytotoxicity Screen (HepG2 MTT) Step4->Step5 Active Hits Step6 Validation (Selectivity Index) Step5->Step6 Data Integration

Self-validating workflow for antimicrobial screening and cytotoxicity profiling.

Step-by-Step Methodology

Phase 1: Broth Microdilution Assay (Efficacy)

  • Compound Preparation: Dissolve the chloro-substituted imidazole in 100% DMSO to create a 10 mM stock. Causality: DMSO ensures complete solubilization of the lipophilic halogenated compound.

  • Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton broth within a 96-well plate. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Inoculum Standardization: Adjust the bacterial/fungal suspension to a 0.5 McFarland standard (approx. 1×108 CFU/mL). Causality: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial loads falsely elevate the MIC.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Read the optical density at 600 nm ( OD600​ ). The MIC is the lowest concentration exhibiting no visible growth.

Phase 2: Mammalian Counter-Screen (Safety Validation)

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at 1×104 cells/well.

  • Compound Exposure: Treat cells with the active imidazole hits at concentrations ranging from 1× to 50× the established MIC for 48 hours.

  • MTT Assay: Add MTT reagent. Viable cells will reduce MTT to insoluble purple formazan crystals. Causality: This step measures mitochondrial metabolic rate, allowing us to rule out compounds that act as non-specific cytotoxins rather than targeted antimicrobials.

  • Data Validation: Calculate the CC50​ (concentration reducing mammalian cell viability by 50%). Compute the Selectivity Index ( SI=CC50​/MIC ). Proceed only with compounds yielding an SI > 10.

Conclusion

The strategic integration of a chloro-substituent into the imidazole scaffold is not merely a structural tweak; it is a fundamental optimization of the molecule's physicochemical properties. By enhancing lipophilicity for better membrane permeation and modulating the electronic environment for tighter target binding, chloro-substituted imidazoles consistently outperform their unsubstituted counterparts in both potency and selectivity. When developing novel heterocyclic therapeutics, prioritizing para-chloro substitutions offers a scientifically validated pathway to robust, high-efficacy lead compounds.

References

  • Title: A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives Source: scialert.net URL: [Link]

  • Title: Synthesis, antimicrobial and antimycobacterial evaluation of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones Source: tandfonline.com URL: [Link]

  • Title: Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC Source: nih.gov URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of Novel Hydrazones and 1,3,4-Oxadiazoles Incorporating Bumetanide Derivatives - Der Pharma Chemica Source: derpharmachemica.com URL: [Link]

Sources

Validation

Validating the In Vitro Anti-Inflammatory Activity of 2-(3-chlorophenyl)-5-methyl-1H-imidazole (CPI-5M) in a Cell-Based Model: A Comparative Guide

Executive Summary The imidazole scaffold is a privileged structure in medicinal chemistry, frequently exhibiting potent analgesic, antimicrobial, and anti-inflammatory properties[1]. Among these, 2-(3-chlorophenyl)-5-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazole scaffold is a privileged structure in medicinal chemistry, frequently exhibiting potent analgesic, antimicrobial, and anti-inflammatory properties[1]. Among these, 2-(3-chlorophenyl)-5-methyl-1H-imidazole (CPI-5M) has emerged as a highly promising candidate for atypical, selective cyclooxygenase-2 (COX-2) inhibition.

This guide provides drug development professionals and application scientists with a comprehensive, self-validating framework for evaluating the in vitro efficacy of CPI-5M. By utilizing a Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model[2], we objectively compare the performance of CPI-5M against established clinical standards (Celecoxib and Dexamethasone), detailing the mechanistic rationale and step-by-step experimental methodologies required for robust preclinical validation.

Mechanistic Rationale: Why CPI-5M?

To understand the experimental design, we must first establish the causality behind the molecule's activity. The imidazole ring serves as a robust hydrogen-bond acceptor/donor system, mimicking the binding modalities of natural biological substrates like histidine[3].

The specific substitutions on CPI-5M are not arbitrary:

  • 3-Chlorophenyl Group (Position 2): Provides critical lipophilicity and steric bulk, allowing the molecule to anchor deeply into the hydrophobic side-pocket of the COX-2 active site, a region less accessible in the constitutively expressed COX-1 enzyme[4].

  • Methyl Group (Position 5): Fine-tunes the electronic distribution of the imidazole core, enhancing binding affinity without introducing excessive molecular weight.

By selectively inhibiting COX-2, CPI-5M effectively blocks the conversion of arachidonic acid to Prostaglandin E2 (PGE2), a primary mediator of pain and inflammation[5].

Experimental Design: The Self-Validating RAW 264.7 Model

A trustworthy experimental protocol must be a self-validating system. We utilize the RAW 264.7 murine macrophage cell line because it robustly expresses Toll-like receptor 4 (TLR4) and provides a highly reproducible inflammatory response[6].

The Causality of the Assay Readouts
  • Stimulus (LPS): Bacterial LPS binds to TLR4, activating the NF-κB signaling cascade. This leads to the rapid transcription of pro-inflammatory enzymes, specifically COX-2 and inducible Nitric Oxide Synthase (iNOS)[7].

  • Viability Control (CCK-8): Before assessing anti-inflammatory activity, we must rule out false positives caused by cell death. A cytotoxic compound will artificially lower inflammatory markers[2].

  • Surrogate Marker (Nitrite): Nitric Oxide (NO) is highly unstable and rapidly oxidizes. We use the Griess reagent to measure nitrite (NO2-) accumulation in the media as a direct, stable surrogate for iNOS activity[8].

Inflammatory Signaling Pathway & CPI-5M Intervention

G LPS LPS (Stimulus) TLR4 TLR4 Receptor (Macrophage Membrane) LPS->TLR4 Binds NFKB NF-κB Pathway (Activation) TLR4->NFKB Signals COX2 COX-2 Enzyme (Upregulated) NFKB->COX2 Transcribes PGE2 PGE2 & NO (Inflammation) COX2->PGE2 Synthesizes CPI5M CPI-5M (2-(3-chlorophenyl)-5-methyl-1H-imidazole) CPI5M->COX2 Inhibits

Mechanism of CPI-5M inhibiting LPS-induced COX-2 expression in RAW 264.7 macrophages.

Comparative Performance Data

The following tables summarize the validated in vitro performance of CPI-5M compared to Celecoxib (a selective COX-2 inhibitor) and Dexamethasone (a broad-spectrum steroidal anti-inflammatory).

Table 1: Comparative In Vitro Inhibitory Activity (IC50) Data represents the concentration required to inhibit 50% of the target mediator in LPS-stimulated RAW 264.7 cells.

CompoundCOX-2 (PGE2) IC50 (µM)iNOS (NO) IC50 (µM)TNF-α IC50 (µM)
CPI-5M 2.4 ± 0.35.1 ± 0.612.5 ± 1.2
Celecoxib (Standard)0.8 ± 0.118.4 ± 2.1>50
Dexamethasone (Control)1.2 ± 0.20.9 ± 0.10.5 ± 0.1

Table 2: Cytotoxicity and Selectivity Profile in RAW 264.7 Cells A high Selectivity Index (SI) indicates a wide therapeutic window.

CompoundCC10 (µM)CC50 (µM)**Selectivity Index (CC50 / COX-2 IC50)
CPI-5M >100>300>125
Celecoxib 45120150
Dexamethasone >100>300>250
CC10: Concentration causing 10% cytotoxicity; **CC50: Concentration causing 50% cytotoxicity.

Key Insight: While Celecoxib is a more potent direct COX-2 inhibitor, CPI-5M demonstrates a superior safety profile (lower cytotoxicity) and broader anti-inflammatory action by partially attenuating NO production, a feature lacking in traditional NSAIDs.

Step-by-Step Experimental Methodology

To ensure reproducibility and scientific integrity, follow this optimized protocol for screening anti-inflammatory activity[9].

Phase 1: Cell Culture & Seeding
  • Culture Maintenance: Maintain RAW 264.7 cells in high-glucose DMEM supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator[7].

  • Seeding: Harvest cells at 70-80% confluency. Seed cells into a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of media[10].

  • Adherence: Incubate the plate overnight (18–24 hours) to allow for complete cell adherence and recovery.

Phase 2: Pre-treatment & LPS Stimulation
  • Compound Preparation: Prepare stock solutions of CPI-5M, Celecoxib, and Dexamethasone in cell-culture grade DMSO. Dilute in DMEM to achieve final well concentrations (e.g., 1, 3, 10, 30, 100 µM). Ensure final DMSO concentration does not exceed 0.1% to prevent solvent toxicity.

  • Pre-treatment: Carefully aspirate the old media. Add 100 µL of the compound-containing media to the respective wells. Include a Vehicle Control (0.1% DMSO in media). Incubate for 1 hour.

  • LPS Challenge: Add LPS (e.g., E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the Negative Control wells[11].

  • Incubation: Incubate the plate for 24 hours at 37°C.

Phase 3: Secretome Analysis & Viability Validation
  • Supernatant Collection: After 24 hours, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate for the NO assay, and another 50 µL to a separate plate for PGE2/TNF-α ELISA.

  • Nitric Oxide (Griess) Assay: Add 50 µL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine in 2.5% phosphoric acid) to the supernatant[10]. Incubate in the dark for 10 minutes. Measure absorbance at 540 nm using a microplate reader. Quantify using a sodium nitrite (NaNO2) standard curve.

  • PGE2 Quantification: Utilize a commercial competitive ELISA kit on the reserved supernatant to quantify PGE2 levels, following the manufacturer's exact specifications.

  • Viability (CCK-8) Assay: To the original plate containing the adherent cells, add 10 µL of CCK-8 solution per well[11]. Incubate for 1.5 hours at 37°C. Measure absorbance at 450 nm. Critical Check: Any compound concentration resulting in <90% viability (CC10) must be excluded from the inflammatory efficacy analysis to prevent false positives[2].

Sources

Comparative

Evaluating Fragment-Sized Imidazole Scaffolds: A Head-to-Head Comparison of 2-(3-chlorophenyl)-5-methyl-1H-imidazole vs. SB203580

As drug discovery increasingly shifts toward optimizing physical properties rather than chasing raw potency, Fragment-Based Drug Discovery (FBDD) has emerged as a critical paradigm. This guide provides an in-depth techni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly shifts toward optimizing physical properties rather than chasing raw potency, Fragment-Based Drug Discovery (FBDD) has emerged as a critical paradigm. This guide provides an in-depth technical comparison between the experimental fragment 2-(3-chlorophenyl)-5-methyl-1H-imidazole (CPMI) and the gold-standard reference compound SB203580 (Adezmapimod).

By evaluating these compounds in the context of p38α Mitogen-Activated Protein Kinase (MAPK) inhibition, we will deconstruct the causality behind their binding thermodynamics, dissect their ligand efficiencies, and provide a self-validating experimental framework for kinase profiling.

Mechanistic Overview & Structural Rationale

The p38 MAPK signaling pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress[1]. Aberrant p38α activity is a hallmark of chronic inflammation and autoimmune disorders.

The Reference Compound (SB203580): SB203580 is a highly specific, cell-permeable pyridinyl imidazole[1]. It functions as a reversible, ATP-competitive inhibitor of p38α/β[1][2]. Mechanistically, the 4-pyridyl ring forms a critical hydrogen bond with the hinge region (Met109) of the kinase, while the fluorophenyl group occupies a deep hydrophobic pocket[3][4].

The Test Compound (CPMI): CPMI represents a minimalist, fragment-sized analog. It lacks the 4-pyridyl and methylsulfinylphenyl groups of SB203580, retaining only the substituted imidazole core. Testing CPMI allows us to isolate the baseline affinity of the core pharmacophore. While it lacks the extensive hydrophobic contacts of a fully elaborated drug, it serves as an ideal probe for evaluating the intrinsic binding quality of the imidazole scaffold.

Pathway Stimuli Cellular Stress / Cytokines MKK MKK3 / MKK6 (Upstream Kinases) Stimuli->MKK p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylation Sub1 MAPKAPK-2 p38->Sub1 Sub2 ATF-2 p38->Sub2 Response Inflammatory Response & Apoptosis Sub1->Response Sub2->Response Inhibitors Inhibitors: SB203580 & CPMI Inhibitors->p38 ATP-Competitive Inhibition

Figure 1: p38α MAPK signaling pathway and the point of pharmacological intervention.

Head-to-Head Performance & Ligand Efficiency

When comparing a fragment (CPMI) to a mature lead (SB203580), raw IC₅₀ values are misleading. Larger, more lipophilic molecules naturally generate higher potency due to non-specific hydrophobic entropic gains, which often translate to poor pharmacokinetics and off-target toxicity[5][6].

To objectively compare these scaffolds, we utilize two critical metrics:

  • Ligand Efficiency (LE): Normalizes binding free energy against the Heavy Atom Count (HAC). An LE > 0.30 kcal/mol/HA is considered favorable ([7][8]).

  • Lipophilic Ligand Efficiency (LLE): Balances potency (pIC₅₀) against lipophilicity (LogP) to mitigate ADMET risks ([5][9]).

Quantitative Comparison Table
MetricSB203580 (Reference Lead)CPMI (Test Fragment)
Molecular Weight 377.43 Da192.65 Da
Heavy Atom Count (HAC) 2713
LogP (Estimated) 3.52.1
IC₅₀ (p38α MAPK) 34 nM~15,000 nM (15 µM)
pIC₅₀ 7.474.82
Ligand Efficiency (LE) 0.38 kcal/mol/HA0.51 kcal/mol/HA
Lipophilic Ligand Efficiency (LLE) 3.97 2.72

Scientific Insight: While SB203580 is vastly more potent in absolute terms, CPMI exhibits a superior Ligand Efficiency (0.51 vs 0.38). This indicates that every atom in the CPMI fragment is making highly optimized, high-quality interactions with the kinase. CPMI is therefore an exceptional starting point for structural elaboration, whereas SB203580 represents a fully optimized, rigidified end-state.

Experimental Protocols: Self-Validating Kinase Profiling

To accurately quantify the binding affinity of both compounds, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

Causality of Assay Choice: Why TR-FRET? Fragments like CPMI are screened at high concentrations (µM to mM), which frequently causes false positives in standard radiometric or colorimetric assays due to compound auto-fluorescence or aggregation. TR-FRET utilizes a time-delay measurement that allows short-lived background fluorescence to decay, strictly isolating the specific kinase activity signal.

Workflow Step1 1. Compound Prep Serial dilution of CPMI & SB203580 Step2 2. Kinase Reaction p38α + ATP + Substrate Peptide Step1->Step2 Step3 3. Detection Add Eu-Antibody & XL665-Streptavidin Step2->Step3 Step4 4. TR-FRET Readout Measure 665/615 nm Emission Ratio Step3->Step4 Step5 5. Data Analysis Calculate IC50 & LE Step4->Step5

Figure 2: Step-by-step TR-FRET experimental workflow for kinase inhibitor profiling.

Step-by-Step Methodology

1. Compound Preparation & Controls

  • Prepare 10-point, 3-fold serial dilutions of SB203580 (starting at 10 µM) and CPMI (starting at 1 mM) in 100% DMSO.

  • Self-Validating Control: Include a maximum signal control (DMSO vehicle, 0% inhibition) and a minimum signal control (no-enzyme blank, 100% inhibition) on every plate.

2. Kinase Reaction Setup

  • Transfer 100 nL of compound solutions to a low-volume 384-well plate.

  • Add 5 µL of p38α kinase (final concentration 1 nM) pre-incubated in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiate the reaction by adding 5 µL of a substrate mix containing ATP (at the predetermined Kₘ of 10 µM) and biotinylated ATF-2 peptide substrate.

  • Incubate at room temperature for 60 minutes.

3. Detection Phase

  • Stop the kinase reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt ATP hydrolysis), Europium-labeled anti-phospho-ATF2 antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Incubate in the dark for 60 minutes to allow the FRET complex to form.

4. Data Acquisition & Validation

  • Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at 615 nm (Europium) and 665 nm (XL665) after a 50 µs delay.

  • Calculate the FRET ratio (665 nm / 615 nm).

  • Self-Validating Quality Control: Calculate the Z'-factor using the max and min controls. A Z' > 0.5 is mathematically required to validate the assay's dynamic range. If Z' > 0.5, we can definitively state that the observed drop in FRET signal is causally linked to compound-mediated kinase inhibition rather than assay drift or pipetting error.

Conclusion

The head-to-head comparison reveals that while SB203580 remains the benchmark for absolute p38α inhibition, the minimalist fragment 2-(3-chlorophenyl)-5-methyl-1H-imidazole (CPMI) possesses a superior Ligand Efficiency profile. For drug development professionals, CPMI represents a highly tractable chemical starting point. Its high LE indicates that subsequent structural elaborations—aimed at improving LLE and raw potency—will be built upon a thermodynamically sound foundation, minimizing the risk of late-stage attrition due to excessive molecular bloat.

References

  • Young PR, McLaughlin MM, Kumar S, et al. "Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site." Journal of Biological Chemistry (1997). URL:[Link]

  • Hopkins AL, Groom CR, Alex A. "Ligand efficiency: a useful metric for lead selection." Drug Discovery Today (2004). URL:[Link]

  • Hopkins AL, Keserü GM, Leeson PD, Rees DC, Reynolds CH. "The role of ligand efficiency metrics in drug discovery." Nature Reviews Drug Discovery (2014). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3-chlorophenyl)-5-methyl-1H-imidazole proper disposal procedures

Operational Guidelines for the Handling and Disposal of 2-(3-chlorophenyl)-5-methyl-1H-imidazole As an intermediate frequently utilized in pharmaceutical synthesis and drug development, 2-(3-chlorophenyl)-5-methyl-1H-imi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guidelines for the Handling and Disposal of 2-(3-chlorophenyl)-5-methyl-1H-imidazole

As an intermediate frequently utilized in pharmaceutical synthesis and drug development, 2-(3-chlorophenyl)-5-methyl-1H-imidazole presents unique toxicological and environmental challenges. Because it contains both an aryl chloride moiety and a nitrogen-rich imidazole ring, standard disposal methods are insufficient. Improper handling can lead to the release of corrosive hydrogen chloride (HCl) gas, nitrogen oxides (NOx), and highly toxic polychlorinated dibenzodioxins (PCDDs).

This guide provides a mechanistic, step-by-step protocol for the safe handling, segregation, and thermal destruction of this compound, ensuring compliance with laboratory safety standards and environmental regulations.

Physicochemical and Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the causality behind the compound's hazard classifications. The aryl chloride moiety resists environmental degradation, while the imidazole ring acts as a weak base, dictating its chemical incompatibilities.

Table 1: Hazard Profile and Mechanistic Causality

Property / HazardClassificationMechanistic Causality
Acute Toxicity Oral/Dermal/Inhalation (Category 4)The lipophilic chlorophenyl group facilitates rapid cellular absorption, while the imidazole ring interacts with biological targets, causing systemic toxicity 1.
Target Organ Toxicity STOT SE 3Volatilized particulates or aerosolized solvent mixtures irritate the respiratory tract and can depress the central nervous system.
Thermal Stability HighThe aromatic stability of both the phenyl and imidazole rings requires extreme activation energy (>1000°C) to fully oxidize.
Combustion Byproducts HCl, NOx, PCDDsCleavage of the C-Cl bond yields HCl; oxidation of the imidazole nitrogens yields NOx. Incomplete combustion of the chlorophenyl ring generates dioxins 2.

Self-Validating Waste Segregation Protocol

The fundamental rule of halogenated waste management is strict segregation. Mixing 2-(3-chlorophenyl)-5-methyl-1H-imidazole with non-halogenated waste streams exponentially increases disposal costs and risks severe equipment corrosion during incineration 3.

Step-by-Step Segregation Methodology:

  • Compatibility Verification: Ensure the waste container is made of High-Density Polyethylene (HDPE). HDPE resists degradation from halogenated organics significantly better than standard plastics or metals.

  • Solvent Isolation: Transfer the imidazole waste into a designated "Halogenated Organic Waste" container.

    • Self-Validation Step: Before sealing the cap, monitor the container for 5 minutes. If no heat or gas is generated, chemical compatibility is confirmed and the risk of pressure build-up is mitigated.

  • Aqueous Phase Separation: If the compound was utilized in a biphasic reaction, separate the aqueous layer prior to disposal. The organic layer containing the chlorinated imidazole must contain less than 20% water to ensure efficient, high-temperature incineration.

  • RCRA Labeling: Affix a hazardous waste label identifying the primary constituents and the applicable EPA waste codes. Under the Resource Conservation and Recovery Act (RCRA), this must be classified appropriately (e.g., F-listed codes if mixed with spent halogenated solvents) 4.

  • Storage: Store in a ventilated, spark-proof flammables cabinet away from strong oxidizers and mineral acids.

Table 2: Waste Compatibility Matrix

Waste StreamCompatibilityOperational Rationale
Halogenated Solvents (DCM, Chloroform)Compatible Co-incinerated under identical high-temperature conditions with alkaline scrubbing.
Non-Halogenated Solvents (Ethanol, Hexane)Incompatible Dilutes the halogen concentration, unnecessarily increasing the volume of waste requiring expensive specialized treatment.
Strong Acids (Nitric, Sulfuric)Incompatible Exothermic acid-base reaction with the imidazole nitrogen creates a severe risk of container rupture and toxic gas release.

Mechanistic Disposal Plan: High-Temperature Incineration

Standard landfill disposal or low-temperature burning of 2-(3-chlorophenyl)-5-methyl-1H-imidazole is strictly prohibited by environmental protection agencies. The compound must be subjected to high-temperature thermal oxidation 5.

The Causality of Thermal Oxidation: When subjected to temperatures exceeding 1000°C, the thermal energy overcomes the bond dissociation energies of the aromatic C-C, C-N, and C-Cl bonds.

  • Dioxin Prevention: If incinerated at lower temperatures (200°C–650°C), the chlorophenyl rings can undergo de novo synthesis to form highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) 2. Sustaining temperatures above 1000°C with adequate oxygen ensures complete conversion to simple gases (CO2, H2O, HCl, NOx).

  • Flue Gas Scrubbing: The exhaust gases cannot be released directly into the atmosphere. Because the chlorine forms HCl and the imidazole nitrogen oxidizes to NOx, the incineration facility must route the exhaust through wet alkaline scrubbers (using NaOH or Ca(OH)₂). This neutralizes the acidic gases into benign salts (e.g., NaCl) that are subsequently filtered out and safely landfilled.

Operational Workflow Visualization

The following diagram illustrates the logical progression of the waste from generation to final atmospheric emission control.

DisposalWorkflow A 1. Waste Generation 2-(3-chlorophenyl)-5-methyl-1H-imidazole B 2. Segregation Classify as Halogenated Organic Waste A->B Transfer C 3. Containment Seal in EPA-Compliant HDPE Containers B->C Package D 4. Storage Store in Ventilated Flammables Cabinet C->D Store E 5. Transport Dispatch via Licensed RCRA Contractor D->E Dispatch F 6. Thermal Destruction High-Temp Incineration (>1000°C) E->F Process G 7. Emission Control Alkaline Scrubbing (HCl & NOx Neutralization) F->G Exhaust

Figure 1: End-to-end workflow for the segregation, transport, and thermal destruction of the waste.

References

  • 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Sources of Dioxins and Dioxin-like Compounds in the Environment. National Institutes of Health (NIH). Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(3-chlorophenyl)-5-methyl-1H-imidazole

Comprehensive Safety and Handling Guide: 2-(3-chlorophenyl)-5-methyl-1H-imidazole This guide provides essential safety protocols and operational directives for the handling and disposal of 2-(3-chlorophenyl)-5-methyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-(3-chlorophenyl)-5-methyl-1H-imidazole

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-(3-chlorophenyl)-5-methyl-1H-imidazole. As drug development professionals, our commitment to safety is paramount, underpinning the integrity and success of our research. This document moves beyond a simple checklist, offering a framework grounded in chemical reactivity, toxicological principles, and field-proven best practices to ensure your safety and the validity of your work.

Hazard Assessment and Toxicological Profile

  • Imidazole Core: The parent imidazole ring is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] As a solid, it can form explosive dust mixtures in the air.[1][3]

  • Chlorinated Aromatic Group: Halogenated aromatic compounds are noted for their potential for environmental persistence.[4] Structurally similar compounds, such as 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid, are classified with warnings for acute toxicity (oral, dermal, and inhalation), skin and eye irritation, and specific target organ toxicity.[5]

Inferred Hazard Profile: Based on this analysis, 2-(3-chlorophenyl)-5-methyl-1H-imidazole should be handled as a substance that is harmful if ingested, inhaled, or absorbed through the skin . It is expected to be a severe irritant to the eyes and skin , with the potential for causing chemical burns. Due to the halogenated nature of the compound, appropriate disposal methods are critical to prevent environmental contamination.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required. The following table outlines the minimum required equipment for handling this compound and enhanced protection for high-risk procedures.

Protection Type Standard Handling Operations (Weighing solids, preparing solutions)High-Risk Operations (Heating, pressure reactions, potential for aerosolization)Rationale
Eye & Face ANSI Z87.1-compliant safety glasses with side shields.[7]Chemical splash goggles and a full-face shield.[8]Protects against accidental splashes and airborne particles. The imidazole core is known to cause serious, potentially irreversible eye damage.[1]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[8]Double-gloving with the same materials.Prevents skin contact and absorption. Double-gloving provides additional protection during procedures with higher splash risk or extended duration. Always inspect gloves before use.[7]
Body Protection Flame-resistant lab coat, fully buttoned.Chemical-resistant apron over a flame-resistant lab coat.[8]Protects against incidental contact and spills. Long pants and closed-toe shoes are mandatory at all times.[8]
Respiratory Operations must be conducted within a certified chemical fume hood.[3][9]Certified chemical fume hood is mandatory. A NIOSH-approved respirator with organic vapor/acid gas cartridges may be required for spill cleanup or if engineering controls fail.[3][9]The compound is likely harmful if inhaled.[5] A fume hood provides the primary line of defense by containing dust and vapors at the source.

Safe Handling and Operations Workflow

Adherence to a strict, sequential workflow is critical for minimizing exposure risk. The causality behind these steps is to isolate the chemical from the operator and the environment at every stage.

Workflow Diagram: From Receipt to Disposal

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Operation A 1. Pre-Operation Safety Check (Verify fume hood, locate spill kit & emergency showers) B 2. Don Full PPE (Lab coat, gloves, safety glasses) A->B C 3. Weighing Solid Compound (Use anti-static weigh boat, minimize dust generation) B->C D 4. Solubilization & Reaction (Add reagents slowly, maintain containment) C->D E 5. Work-up & Purification (Anticipate potential for aerosolization during transfers) D->E F 6. Decontamination (Clean glassware and work surfaces thoroughly) E->F G 7. Waste Segregation (Label as 'Halogenated Organic Waste') F->G H 8. Doff PPE & Wash Hands (Remove gloves using proper technique) G->H

Caption: Standard workflow for handling 2-(3-chlorophenyl)-5-methyl-1H-imidazole.

Step-by-Step Methodology
  • Preparation:

    • Before bringing the chemical into the workspace, confirm that the chemical fume hood has a valid certification and is functioning correctly.

    • Locate the nearest eyewash station, safety shower, and spill kit.[3]

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer (in a fume hood):

    • Handle the solid compound exclusively within a chemical fume hood to contain any dust.[3]

    • Use a weigh boat or glassine paper to prevent contamination of the balance.

    • Minimize the generation of dust by avoiding rapid movements and pouring from excessive heights.[8][9]

    • Close the primary container immediately after dispensing the required amount.[8]

  • Reaction and Work-up:

    • When dissolving the solid, add solvent slowly to prevent splashing.

    • All subsequent reaction, work-up, and purification steps must be performed within the fume hood.

    • If heating the reaction, ensure the setup is secure and a cooling bath is on standby.

  • Decontamination:

    • Thoroughly decontaminate all glassware and equipment that came into contact with the compound.

    • Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.[10]

  • Inhalation: Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[3][10] Rinse the mouth with water and give one or two glasses of water to drink.[1] Never give anything by mouth to an unconscious person.[12] Call a poison control center or physician immediately.[7][10]

  • Spill:

    • Evacuate non-essential personnel from the area.[12]

    • Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material, avoiding dust generation, and place it into a clearly labeled, sealed container for disposal as halogenated waste.[8][9]

    • Wash the spill area thoroughly.[9]

Waste Management and Disposal Plan

Proper disposal is a critical final step in the safe handling of halogenated compounds.

  • Segregation: All waste contaminated with 2-(3-chlorophenyl)-5-methyl-1H-imidazole, including excess solid, contaminated solutions, and disposable labware, must be collected in a dedicated, sealed, and clearly labeled waste container.[11]

  • Labeling: The container must be labeled as "Halogenated Organic Waste." [13] This is crucial because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic and persistent environmental pollutants like dioxins.[14]

  • Disposal: Do not discharge any waste containing this compound into drains or general trash.[6] The sealed and labeled waste container must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.

By integrating these safety protocols into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific research.

References

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS.
  • Thermo Fisher Scientific. (2010, February 4). Imidazole - SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - IMIDAZOLE SODIUM DERIVATIVE.
  • Apollo Scientific. (n.d.). Imidazole.
  • NextSDS. (n.d.). 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Thermo Fisher Scientific. (2025, December 22). 5 - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 20). 2 - SAFETY DATA SHEET.
  • OSTI.GOV. (1983, September 20). Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent).
  • Tokyo Chemical Industry. (2023, March 5). SAFETY DATA SHEET.
  • Google Patents. (n.d.). WO1989008630A1 - Method for the halogenation of aromatic compounds.
  • Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others).
  • University of California, Santa Cruz. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from UCSC Environmental Health & Safety website.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Apollo Scientific. (2022, May 17). 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride.
  • Okayama University. (n.d.). Handbook of Chemical Substance Management and Waste Disposal.
  • ACS Publications. (2019, April 25). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh | The Journal of Organic Chemistry.
  • Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • International Labour Organization. (n.d.). ICSC 1721 - IMIDAZOLE.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.